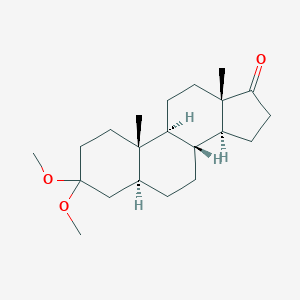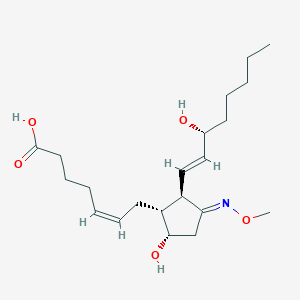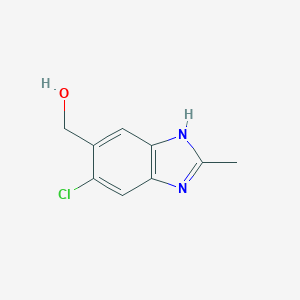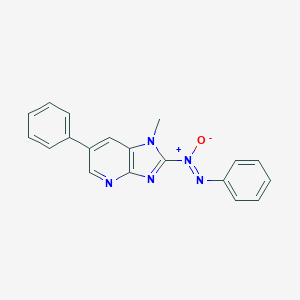![molecular formula C36H52ClMnN2O2 B161077 (S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride CAS No. 135620-04-1](/img/structure/B161077.png)
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride
Übersicht
Beschreibung
“(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride” is a metal-salen complex . It is a chiral salen-type ligand used for preparing Jacobsen’s catalyst suitable for enantioselective epoxidation of olefins lacking functional groups .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: [ [ (CH3)3C]2C6H2-2- (O-)CH=N]2C6H10 . The molecular weight is 546.83 .Physical And Chemical Properties Analysis
The melting point of this compound is 203-206 °C (lit.) . The optical activity is [α]20/D +315 to 15°, c = 1 in methylene chloride .Wissenschaftliche Forschungsanwendungen
Enantioselective Epoxidation
(S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride is used as a chiral salen-type ligand in Jacobsen’s catalyst for enantioselective epoxidation of olefins. This reaction is crucial for producing epoxides with high enantiomeric excess, which are valuable intermediates in synthesizing various pharmaceuticals and fine chemicals .
Hydrolytic Kinetic Resolution
The compound serves as a catalyst for hydrolytic kinetic resolution of racemic epoxides. This process is essential for separating racemic mixtures into their enantiomerically pure components, which is a significant step in the synthesis of complex natural products and drugs .
Asymmetric Transformations
As a metal-salen complex, it catalyzes various asymmetric transformations. These reactions are fundamental in creating chiral molecules with specific configurations, which is vital for the pharmaceutical industry to produce drugs with desired biological activities .
Wirkmechanismus
Target of Action
The primary target of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride, also known as (S,S)-Jacobsen’s catalyst , is olefins . Olefins are a class of compounds, also known as alkenes, that are characterized by the presence of carbon-carbon double bonds. They play a crucial role in many chemical reactions due to their reactivity.
Mode of Action
This compound interacts with its targets (olefins) through a process known as asymmetric epoxidation . In this reaction, the manganese(III) center of the catalyst is responsible for the transfer of an oxygen atom to the olefin, resulting in the formation of an epoxide . The chiral environment provided by the ligand allows for the selective formation of one enantiomer of the epoxide over the other .
Biochemical Pathways
The asymmetric epoxidation of olefins is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting epoxides can undergo further reactions to produce a wide range of products, depending on the downstream pathways involved.
Result of Action
The primary result of the action of (S,S)-[N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride is the enantioselective epoxidation of olefins . This leads to the formation of epoxides, which are valuable intermediates in organic synthesis and can be further transformed into a variety of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents or additives can affect the reactivity and selectivity of the catalyst . Additionally, factors such as temperature and pH can also impact the efficacy and stability of the catalyst .
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;manganese(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.3ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;3*1H;/q;;;;+3/p-3/t29-,30-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAJDQCIDNCJQC-FTKQXCDWSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Cl3MnN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine]manganese(III) chloride | |
CAS RN |
135620-04-1 | |
| Record name | Manganese, chloro[[2,2'-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride and what is its significance?
A1: (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride is a chiral manganese(III) salen complex. Its structure consists of a manganese(III) ion coordinated to a salen ligand, which is formed by the condensation of a salicylaldehyde derivative with a chiral diamine. The presence of the bulky tert-butyl groups on the salen ligand contributes to its enantioselectivity. This compound is a well-known catalyst for asymmetric epoxidation reactions, most notably the Jacobsen epoxidation, which enables the synthesis of enantiomerically pure epoxides from prochiral olefins [].
Q2: How does (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride behave as a catalyst in reactions?
A2: This compound acts as an asymmetric catalyst, meaning it preferentially forms one enantiomer of a product over the other. The manganese center within the complex plays a crucial role in the catalytic cycle. While the exact mechanism can vary depending on the reaction, it generally involves the manganese center changing oxidation states and interacting with reactants to facilitate the formation of the desired product with high enantioselectivity []. For instance, in the epoxidation of olefins, the manganese(III) center is believed to be oxidized to a high-valent manganese-oxo species, which then transfers an oxygen atom to the olefin to form the epoxide [].
Q3: What spectroscopic techniques are used to study (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride and what information do they provide?
A3: Several spectroscopic techniques have been used to characterize (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride and its reaction intermediates:
- UV/Vis Spectroscopy: This technique helps identify the presence of the manganese complex and can provide information about its oxidation state based on the absorption bands observed [].
- Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule, offering information about its structure and bonding characteristics [].
- X-ray Absorption Near Edge Structure (XANES): XANES spectroscopy is used to investigate the electronic structure and oxidation state of the manganese center within the complex [].
- Extended X-ray Absorption Fine Structure (EXAFS): This technique provides information about the local coordination environment around the manganese center, including bond distances and coordination numbers [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



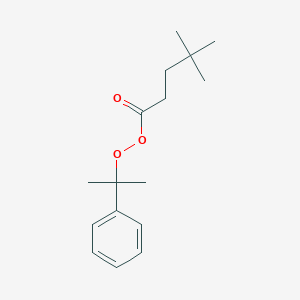
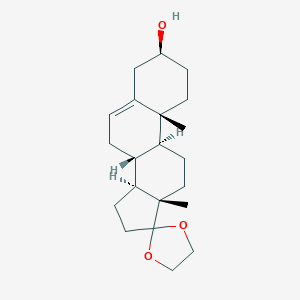

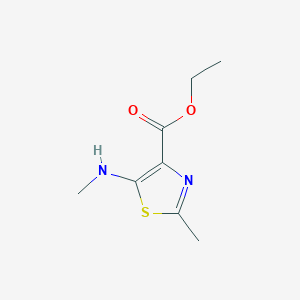

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)
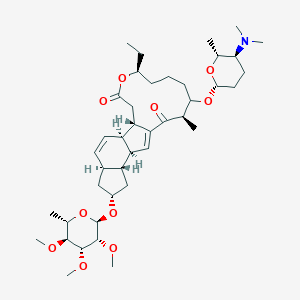
![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)
